molecular formula C22H18N4 B183602 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene CAS No. 141045-26-3

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene

Cat. No. B183602
M. Wt: 338.4 g/mol
InChI Key: LEROFEHUZVLDDW-UHFFFAOYSA-N
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Description

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic compound that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene is C14H14N4 . The average mass is 238.288 Da and the monoisotopic mass is 238.121841 Da .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 485.2±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 72.2±3.0 kJ/mol and the flash point is 247.2±23.2 °C . The index of refraction is 1.641 and the molar refractivity is 73.4±0.5 cm3 .

Scientific Research Applications

  • Synthesis and Characterization : A molecule similar to "1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene", named 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene (T, C26 H26 N4), was synthesized and characterized using UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction. Density functional theory (DFT/B3LYP) method with TZVP basis sets was used for theoretical calculations, showing good agreement with experimental data (Li, Geng, He, & Cui, 2013).

  • Coordination Polymers : Research on coordination polymers involving 1,4-bis((1H-imidazol-1-yl)methyl)benzene (a similar compound) and metal ions (like Cd and Mn) has been conducted. These studies have explored the structures and properties of these polymers, including their luminescent and magnetic properties (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).

  • Hydrogen Bonding and Supramolecular Structures : Studies have investigated the hydrogen bonding and supramolecular structures of compounds such as 1,4-bis{[2-(pyridin-2-yl)-1H-imidazol-1-yl]methyl}benzene, highlighting the molecular geometries and crystal structures (Cui & Lan, 2007).

  • Fluorescence and Thermal Stability : The fluorescence properties and thermal stability of coordination polymers based on 1,4-bis(imidazol-1′-yl)butane and related compounds have been explored. These studies contribute to the understanding of the physical properties of such polymers (Li, Guo, Weng, & Lin, 2012).

  • Luminescence and Catalytic Properties : The luminescence and catalytic properties of transition-metal coordination polymers derived from isophthalic acid and bent bis(imidazole) ligands have been investigated. These studies provide insights into the potential applications of these polymers in areas like catalysis and materials science (Hao, Zhao, Yu, Van Hecke, & Cui, 2014).

  • Anion Sensing : The anionophoric activity of 1,3-Bis(benzimidazol-2-yl)benzene derivatives has been studied, particularly their ability to transport anions. Modifications to the compound with electron-withdrawing substituents showed significant increases in activity, indicating potential applications in sensing technologies (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

properties

IUPAC Name

1-methyl-2-[3-(1-methylbenzimidazol-2-yl)phenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4/c1-25-19-12-5-3-10-17(19)23-21(25)15-8-7-9-16(14-15)22-24-18-11-4-6-13-20(18)26(22)2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEROFEHUZVLDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)C4=NC5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476976
Record name 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene

CAS RN

141045-26-3
Record name 2,2'-(1,3-Phenylene)bis(1-methyl-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
L Tabrizi, H Chiniforoshan - Sensors and Actuators B: Chemical, 2017 - Elsevier
The new NCN pincer complex [Au III Cl(L)](PF 6 ), 1, (HL = 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene) has been synthesized and coated onto silicon wafers with Pt …
Number of citations: 35 www.sciencedirect.com
L Tabrizi - Applied Organometallic Chemistry, 2018 - Wiley Online Library
BODIPY (boron dipyrromethene) derivatives and iron complexes are two types of functional compounds that have found wide applications in the fields of biology and medicine. The new …
Number of citations: 14 onlinelibrary.wiley.com
L Tabrizi, H Chiniforoshan - Dalton Transactions, 2017 - pubs.rsc.org
New multinuclear gold(III), palladium(II) pincer complexes containing bis(diphenylphosphino) ferrocene/non-ferrocene ligands of formula [(L)Au(μ2–η2-CS3)Pd(dppf)](PF6)2, 1, and [(L)…
Number of citations: 21 pubs.rsc.org
L Tabrizi, H Chiniforoshan - RSC advances, 2016 - pubs.rsc.org
The heterodinuclear NCN pincer complex K[(L)PdII(DPS)AuICl], 1, (HL = 5-methoxy-1,3-bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene, DPSH2 = 4,4′-dicyanamidodiphenyl sulfone) …
Number of citations: 7 pubs.rsc.org
L Tabrizi, H Chiniforoshan - RSC advances, 2017 - pubs.rsc.org
A new class of cyclometalated iridium(III) with NCN pincer and meso-phenylcyanamide BODIPY ligands of the formula [Ir(L)(PPY)(Pcyd-BODIPY)], 1, [Ir(L)(PIQ)(Pcyd-BODIPY)], 2, in …
Number of citations: 32 pubs.rsc.org
F Abyar, L Tabrizi - Journal of Biomolecular Structure and …, 2019 - Taylor & Francis
A new oxidovanadium (IV) complex VO (L)(Jug)(HL= 5-methoxy-1, 3-bis (1-methyl-1H-benzo [d] imidazol-2-yl) benzene, Jug= juglone) was synthesized and characterized. Interactions …
Number of citations: 12 www.tandfonline.com
L Tabrizi, H Chiniforoshan - Dalton Transactions, 2016 - pubs.rsc.org
Three new ruthenium(II) complexes of NCN pincer and phenylcyanamide derivative ligands of the formula [Ru(L)(Ph2phen)(3,5-(NO2)2pcyd)], 1, [Ru(L)(Me2phen)(3,5-(NO2)2pcyd)], 2, …
Number of citations: 30 pubs.rsc.org
L Tabrizi, H Chiniforoshan - New Journal of Chemistry, 2017 - pubs.rsc.org
A new class of cyclometalated copper(I) complexes with NCN pincer and N-aryl-1,3,5-triaza-7-phosphaadamantane (PTA-PhR) ligands of formula [Cu(L)(PTA-PhR)](PF6) (R = Me (1), …
Number of citations: 19 pubs.rsc.org
AS Estrada-Montaño, A Gries, JA Oviedo-Fortino… - …, 2020 - ACS Publications
Bis-cyclometalated iron(II) complex [Fe(κC,N-phpy) 2 (CO) 2 ] (1) (phpyH = 2-phenylpyridine) has been prepared in good yield from [Fe(CO) 5 ] and [Hg(phpy) 2 ] in the presence of …
Number of citations: 6 pubs.acs.org
A Panwar, M Pal, M Roy - Journal of Inorganic Biochemistry, 2023 - Elsevier
Iron is the trace element of natural selection by the biological systems due to its versatile coordination chemistry, and is recently explored for medicinal and diagnostic applications. …
Number of citations: 1 www.sciencedirect.com

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